molecular formula C12H14FNO2S B2509510 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone CAS No. 339097-77-7

2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone

Cat. No. B2509510
CAS RN: 339097-77-7
M. Wt: 255.31
InChI Key: FBHFMUOJTGHOPP-UHFFFAOYSA-N
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Description

“2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone” is a chemical compound with the molecular formula C12H14FNO2S . It has an average mass of 255.31 Da . This compound is also known as FST-100 or SF0044.


Molecular Structure Analysis

The molecular structure of “2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone” consists of a fluorophenyl group linked to a morpholinoethanone group via a sulfanyl bridge . The compound has a mono-isotopic mass of 269.088562 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 424.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.9±3.0 kJ/mol and a flash point of 210.5±28.7 °C . The compound has a molar refractivity of 69.9±0.3 cm3, and it has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Analytical Methods in Antioxidant Activity

The development and application of various analytical methods to determine antioxidant activity could be relevant for studying 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone, given its potential antioxidant properties. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test provide insights into the antioxidative capacity of compounds, which could be applied to this chemical (Munteanu & Apetrei, 2021).

Chemosensors Development

Research on the use of specific compounds for the development of chemosensors for detecting metal ions and other analytes indicates a pathway for applying 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone in similar contexts. The compound's structure could potentially interact with various analytes, making it a candidate for the development of new fluorescent chemosensors (Roy, 2021).

Pharmaceutical Applications

Considering the pharmacological interest in morpholine derivatives, which are known for a broad spectrum of activities, research into 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone could explore its potential pharmacological applications. Morpholine and its derivatives have been investigated for various biological activities, suggesting a possible avenue for the study of this compound's bioactivity (Asif & Imran, 2019).

Environmental Degradation Studies

The study of microbial degradation pathways for polyfluoroalkyl chemicals provides a model for investigating the environmental fate and biodegradability of 2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone. Understanding its degradation pathways could inform environmental risk assessments and the development of degradation strategies (Liu & Avendaño, 2013).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2S/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHFMUOJTGHOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-Fluorophenyl)sulfanyl]-1-morpholino-1-ethanone

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